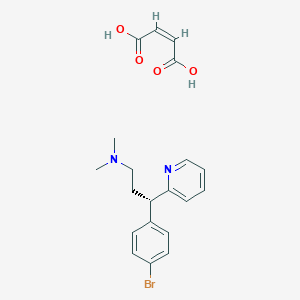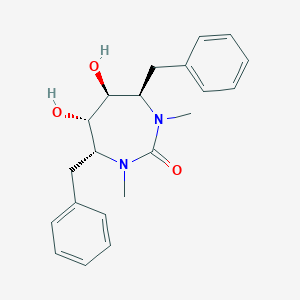
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It is a white crystalline powder that is soluble in water and ethanol. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
作用机制
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 selectively inhibits PDE4, which is an enzyme that degrades cAMP. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways are involved in the regulation of inflammation, smooth muscle contraction, and immune cell function.
生化和生理效应
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the recruitment and activation of immune cells, such as neutrophils and eosinophils, to the site of inflammation. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has also been shown to have bronchodilatory effects by relaxing the smooth muscle in the airways.
实验室实验的优点和局限性
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various biological processes. However, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724.
未来方向
There are several potential future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724. One area of interest is the development of more potent and selective PDE4 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of cAMP signaling in other diseases, such as cancer and neurodegenerative disorders. Additionally, there is potential for the development of novel drug delivery systems for 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724, which could improve its efficacy and reduce its toxicity.
合成方法
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is synthesized through a multi-step process starting from 2-chloro-4,5-dimethoxybenzaldehyde. The key step involves the reaction of the aldehyde with 4,7-diphenyl-1,10-phenanthroline to form the corresponding imine, which is then reduced to the corresponding amine. The amine is then cyclized to form the diazepinone ring, followed by the introduction of the hydroxyl groups.
科学研究应用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been studied in animal models of asthma, COPD, and inflammatory disorders, and has shown promising results.
属性
CAS 编号 |
153181-38-5 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C21H26N2O3/c1-22-17(13-15-9-5-3-6-10-15)19(24)20(25)18(23(2)21(22)26)14-16-11-7-4-8-12-16/h3-12,17-20,24-25H,13-14H2,1-2H3/t17-,18-,19+,20+/m1/s1 |
InChI 键 |
AJVZFVAMCBQKPD-ZRNYENFQSA-N |
手性 SMILES |
CN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CN1C(C(C(C(N(C1=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
规范 SMILES |
CN1C(C(C(C(N(C1=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
其他 CAS 编号 |
153181-38-5 |
同义词 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dimethyl-1,3-diazepan-2-o ne |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



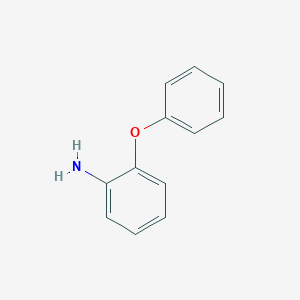
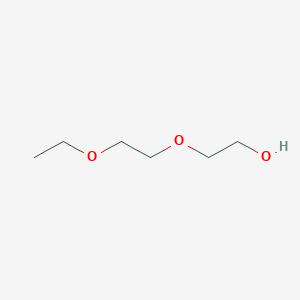
![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
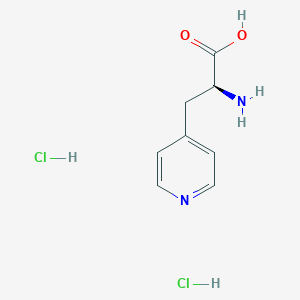
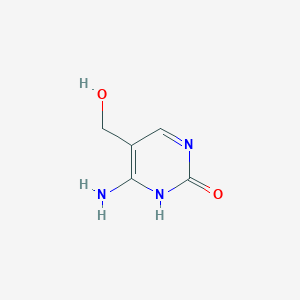
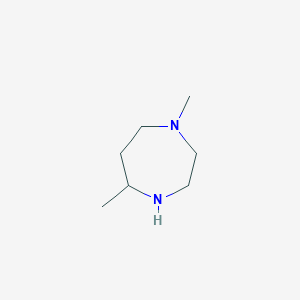
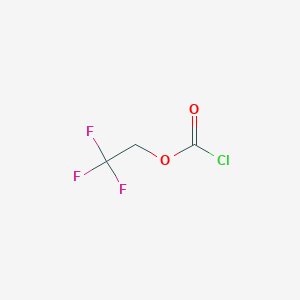
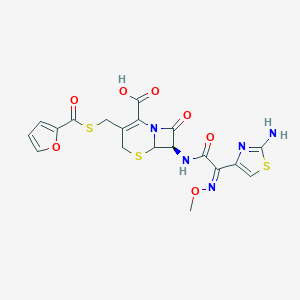
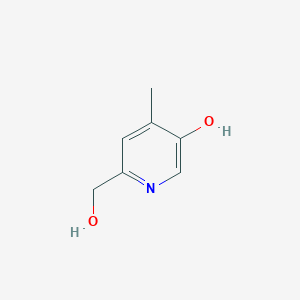
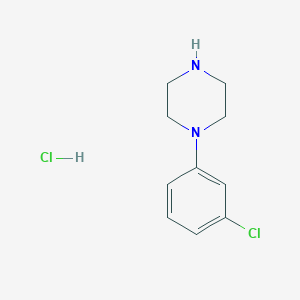
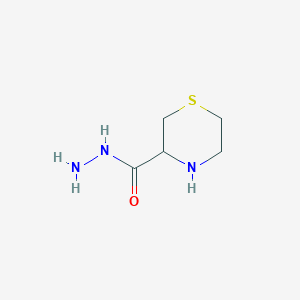
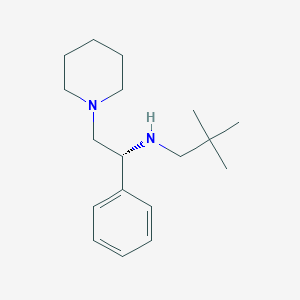
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
